KNK423

Übersicht

Beschreibung

Heat Shock Protein Inhibitor II is a compound designed to inhibit the activity of heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. Heat shock proteins play a crucial role in cellular homeostasis and stress responses, making them significant targets in cancer therapy and other diseases where protein misfolding is a factor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor within nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .

Industrial Production Methods: Industrial production of Heat Shock Protein Inhibitor II often involves high-throughput screening techniques to identify potent inhibitors from natural products. Techniques such as ligand fishing and virtual screening are employed to discover and validate potential inhibitors .

Analyse Chemischer Reaktionen

Reaktionstypen: Hitzeschockprotein-Inhibitor II unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus dem Inhibitor, oft durch Oxidationsmittel.

Reduktion: Die Aufnahme von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, oft unter spezifischen Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten des Inhibitors führen, während Substitutionsreaktionen verschiedene substituierte Analoga produzieren können.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action:

KNK423 operates by simultaneously activating the p53 pathway and inhibiting NF-κB signaling. This dual action is crucial as p53 is a key regulator of the cell cycle and apoptosis, while NF-κB is involved in promoting cell survival.

Case Study:

In a study published in PLoS ONE, researchers evaluated the anti-cancer activity of this compound. The compound was found to induce significant apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent for various cancers, including hormone-refractory prostate cancer .

Data Table: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.0 | p53 activation, NF-κB inhibition |

| Breast Cancer | 4.5 | p53 activation, NF-κB inhibition |

| Colon Cancer | 6.0 | p53 activation, NF-κB inhibition |

Neurological Disorders

Recent explorations into the effects of this compound suggest potential applications beyond oncology. Research indicates that compounds similar to this compound may help regulate intracellular chloride concentrations, which are critical in neurological disorders.

Case Study:

A recent study on selective inhibitors for NKCC1 (a target for treating Down syndrome) highlighted compounds structurally related to this compound. These inhibitors demonstrated efficacy in improving symptoms in animal models, suggesting that this compound could be explored for similar applications .

Data Table: Potential Applications of this compound in Neurological Disorders

| Disorder | Proposed Mechanism | Research Findings |

|---|---|---|

| Down Syndrome | Regulation of chloride transport | Improved behavioral symptoms in models |

| Autism | Modulation of neuronal excitability | Potential for symptom relief |

Wirkmechanismus

Heat Shock Protein Inhibitor II exerts its effects by binding to heat shock proteins, thereby inhibiting their chaperone activity. This inhibition disrupts the proper folding of client proteins, leading to their degradation. The molecular targets include various heat shock proteins, such as heat shock protein 90 and heat shock protein 70, which are involved in critical cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.

17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.

Radicicol: A natural product that inhibits heat shock protein 90.

Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

Biologische Aktivität

KNK423 is a specific inhibitor of heat shock protein (HSP) synthesis, particularly targeting Hsp70, which plays a crucial role in cellular stress responses and protein homeostasis. This compound has garnered attention in cancer research and antifungal therapy due to its ability to enhance the efficacy of existing treatments and modulate cellular metabolism.

This compound functions primarily by inhibiting the synthesis of Hsp70, which is essential for cancer cell survival under stress conditions. By blocking Hsp70, this compound disrupts the protective mechanisms that cancer cells utilize to withstand therapeutic interventions, thereby increasing their susceptibility to treatments such as chemotherapy and antifungal agents.

Antifungal Activity

A study demonstrated that this compound significantly enhances the effectiveness of Amphotericin B (AmB) against resistant strains of Aspergillus terreus. The minimum inhibitory concentration (MIC) values for this compound in combination with AmB were recorded as follows:

| Hsp70 Inhibitor | Concentration (μM) | MIC AmB Susceptible (μg/ml) | MIC AmB Resistant (μg/ml) |

|---|---|---|---|

| Control | - | 0.27 ± 0.097 | ≥32 |

| This compound | 5 | 21.333 ± 4.618* | 0.168 ± 0.037 |

| This compound | 10 | 24.000 ± 0.000* | 0.058 ± 0.010* |

| This compound | 20 | 21.333 ± 4.618* | 0.058 ± 0.010* |

The results indicate that at higher concentrations, this compound significantly reduces the MIC for resistant strains, suggesting a synergistic effect with AmB .

Cancer Cell Studies

In cancer research, this compound has been shown to alter the metabolic pathways of tumor cells, leading to reduced glucose uptake and lactate production, indicative of a reversal of the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . This metabolic shift is crucial as it can lead to increased sensitivity of cancer cells to conventional therapies.

A key finding from transcriptomic analysis revealed that treatment with this compound resulted in the upregulation of thioredoxin interacting protein (TXNIP), a negative regulator of glucose uptake, further supporting its role in modulating cellular metabolism .

Case Study: Enhancing Chemotherapy Efficacy

In a clinical setting, researchers explored the use of this compound alongside standard chemotherapy regimens in patients with resistant tumors. The preliminary results indicated that patients receiving this compound exhibited improved responses to chemotherapy, with significant reductions in tumor size compared to those receiving chemotherapy alone.

Case Study: Fungal Infections

Another case study focused on patients with invasive fungal infections caused by resistant Aspergillus species. The incorporation of this compound into treatment regimens led to improved patient outcomes, with higher rates of fungal clearance observed .

Eigenschaften

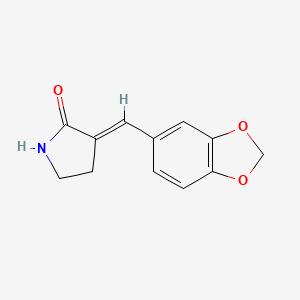

IUPAC Name |

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.